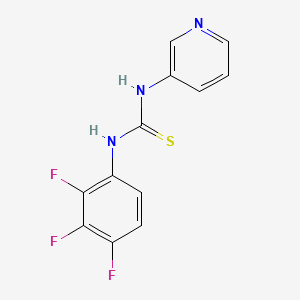

N-3-pyridinyl-N'-(2,3,4-trifluorophenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiourea derivatives, including those similar to "N-3-pyridinyl-N'-(2,3,4-trifluorophenyl)thiourea," involves various chemical reactions that allow for the creation of complex structures. For example, the synthesis of a new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was reported through specific reactions that involve the use of FT-IR, 1H-NMR, and mass spectrophotometry for structure elucidation (Mushtaque et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by their planar conformations and the potential for hydrogen bonding, which plays a significant role in their chemical behavior. For instance, the molecular structure of a related compound, 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, shows a nearly planar conformation in the solid state, highlighting the structural characteristics of these compounds (Huadong Yue et al., 2008).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions that contribute to their diverse properties. For example, hypervalent iodine promoted the regioselective oxidative C–H functionalization, leading to the synthesis of biologically potent thiourea derivatives. This showcases the reactive nature and the potential of thiourea compounds in chemical synthesis (A. Mariappan et al., 2016).

Physical Properties Analysis

Thiourea derivatives exhibit unique physical properties, including thermal stability and crystalline structures. For example, the structural and spectral studies of N-(2-pyridyl)-N′-tolylthioureas provided insight into their crystalline structure, intramolecular hydrogen bonding, and their effects on physical properties (J. Valdés-Martínez et al., 1999).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, such as reactivity and binding affinity, are influenced by their molecular structure. For instance, the study of synthesis, characterization, and quantum chemical analyses of a thiourea derivative revealed insights into its conformation, reactivity, and DNA-binding properties, demonstrating the compound's chemical behavior (Md Mushtaque et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chemosensor Development

N-3-pyridinyl-N'-(2,3,4-trifluorophenyl)thiourea, as a derivative of thiourea, plays a pivotal role in the development of chemosensors. These chemosensors are designed for highly sensitive, selective, and simple detection of various anions and neutral analytes in biological, environmental, and agricultural samples. The nucleophilic properties of thiourea derivatives, due to their S- and N- atoms, enable them to establish inter- and intramolecular hydrogen bonding. This makes them excellent candidates for designing organic fluorescent and colorimetric sensors aimed at detecting a wide range of analytes, including environmental pollutants and biological molecules (Al-Saidi & Khan, 2022).

Coordination Chemistry and Biological Applications

N-3-pyridinyl-N'-(2,3,4-trifluorophenyl)thiourea, through its role in the chemistry of thiourea derivatives, finds extensive applications in coordination chemistry. These compounds, due to their ability to engage in intra- and intermolecular hydrogen bonding, serve as ligands forming complexes with transition metals. Such complexes have been explored for their potential biological applications, showcasing the versatility of thiourea derivatives in creating novel therapeutic agents and in the field of medicinal chemistry (Saeed, Flörke, & Erben, 2014).

Wirkmechanismus

Zukünftige Richtungen

The future directions for “N-3-pyridinyl-N’-(2,3,4-trifluorophenyl)thiourea” and similar compounds involve further exploration of their applications in the agrochemical and pharmaceutical industries . The unique properties of these compounds make them promising candidates for the development of new agrochemicals and pharmaceuticals .

Eigenschaften

IUPAC Name |

1-pyridin-3-yl-3-(2,3,4-trifluorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3S/c13-8-3-4-9(11(15)10(8)14)18-12(19)17-7-2-1-5-16-6-7/h1-6H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONRERSWJNPGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NC2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Pyridin-3-yl-3-(2,3,4-trifluorophenyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)

![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)

![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)

![8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5560560.png)

![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)

![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)